molecular formula C12H20N2O3 B2578065 2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N,N-dimethylacetamide CAS No. 2305452-47-3

2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N,N-dimethylacetamide

Cat. No. B2578065
CAS RN: 2305452-47-3
M. Wt: 240.303
InChI Key: IABKQMZITFJFSO-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N,N-dimethylacetamide, also known as HPPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HPPD belongs to the class of piperidine derivatives and is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Mechanism of Action

2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N,N-dimethylacetamide functions as a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N,N-dimethylacetamide), which is involved in the biosynthesis of the aromatic amino acids tyrosine, phenylalanine, and tryptophan. Inhibition of 2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N,N-dimethylacetamide leads to a depletion of these amino acids, which results in the death of plants or inhibition of the growth of cancer cells.
Biochemical and Physiological Effects
2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N,N-dimethylacetamide has been shown to have potent biochemical and physiological effects in various organisms. In plants, 2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N,N-dimethylacetamide inhibitors lead to the death of weeds by inhibiting the biosynthesis of aromatic amino acids. In humans, 2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N,N-dimethylacetamide inhibitors have been investigated as potential treatments for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N,N-dimethylacetamide inhibitors have also been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N,N-dimethylacetamide has several advantages for use in lab experiments. It is a potent and specific inhibitor of 2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N,N-dimethylacetamide, which makes it useful for studying the biosynthesis of aromatic amino acids. Additionally, 2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N,N-dimethylacetamide inhibitors have been extensively studied for their potential applications in various fields such as agriculture, medicine, and materials science. However, there are also limitations to the use of 2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N,N-dimethylacetamide in lab experiments. 2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N,N-dimethylacetamide inhibitors can be toxic to plants and animals, which makes it important to use proper safety precautions when handling these compounds.

Future Directions

There are several future directions for the study of 2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N,N-dimethylacetamide. In agriculture, 2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N,N-dimethylacetamide inhibitors are being developed as herbicides with improved selectivity and safety profiles. In medicine, 2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N,N-dimethylacetamide inhibitors are being investigated as potential treatments for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In materials science, 2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N,N-dimethylacetamide is being used as a building block for the synthesis of various polymers and materials. Additionally, the development of new 2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N,N-dimethylacetamide inhibitors with improved potency and selectivity is an active area of research.

Synthesis Methods

The synthesis of 2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N,N-dimethylacetamide involves the reaction of 3-hydroxy-1-propenylpiperidine with N,N-dimethylacetamide in the presence of a base catalyst. The resulting product is a white crystalline solid with a melting point of 120-122°C.

Scientific Research Applications

2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N,N-dimethylacetamide has been extensively studied for its potential applications in various fields such as agriculture, medicine, and materials science. In agriculture, 2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N,N-dimethylacetamide inhibitors have been used as herbicides to control weeds in crops such as corn, soybeans, and wheat. In medicine, 2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N,N-dimethylacetamide inhibitors have been investigated as potential treatments for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In materials science, 2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N,N-dimethylacetamide has been used as a building block for the synthesis of various polymers and materials.

properties

IUPAC Name

2-(3-hydroxy-1-prop-2-enoylpiperidin-3-yl)-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-4-10(15)14-7-5-6-12(17,9-14)8-11(16)13(2)3/h4,17H,1,5-9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABKQMZITFJFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1(CCCN(C1)C(=O)C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N,N-dimethylacetamide

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